
Tert-butyl chlorosulfonylcarbamate
概述
描述
Tert-butyl chlorosulfonylcarbamate is an organic compound with the chemical formula C5H10ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl chlorosulfonylcarbamate can be synthesized through a reaction involving tert-butyl carbamate and chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general synthetic procedure involves the following steps :
Reaction Setup: The reaction is carried out in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: Tert-butyl carbamate is added to the solvent, followed by the slow addition of chlorosulfonic acid while maintaining a low temperature (0-5°C).
Reaction Progress: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to control temperature, pressure, and reagent addition. The product is typically purified using large-scale crystallization or distillation techniques .
化学反应分析
Types of Reactions
Tert-butyl chlorosulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form tert-butyl carbamate and chlorosulfonic acid.
Aminosulfonylation: It can be used in the direct aminosulfonylation of electron-rich (hetero)arenes, forming sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Diisopropylethylamine (for aminosulfonylation)
Conditions: Mild temperatures, inert atmosphere
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Tert-butyl Carbamate: Formed through hydrolysis.
科学研究应用
Tert-butyl chlorosulfonylcarbamate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in pharmaceutical and agrochemical industries.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds, including potential drug candidates.
Biological Research: It is used as a tool for modifying biomolecules, such as proteins and peptides, to study their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl chlorosulfonylcarbamate involves its reactivity with nucleophiles. The compound’s chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A precursor in the synthesis of tert-butyl chlorosulfonylcarbamate.
Chlorosulfonic acid: A reagent used in the synthesis of this compound.
Sulfonamide Derivatives: Compounds with similar sulfonyl functional groups.
Uniqueness
This compound is unique due to its combination of tert-butyl and chlorosulfonyl functional groups. This combination imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to undergo aminosulfonylation reactions under mild conditions without the need for catalysts further distinguishes it from other similar compounds .
属性
IUPAC Name |
tert-butyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZZLBZXOBEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B2953705.png)
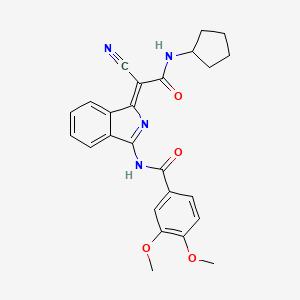
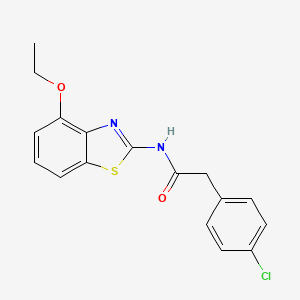
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)
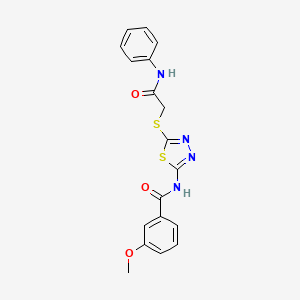
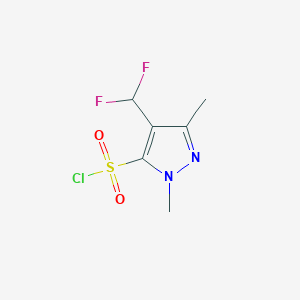
![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)
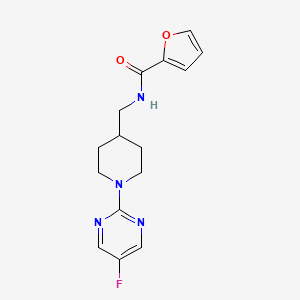
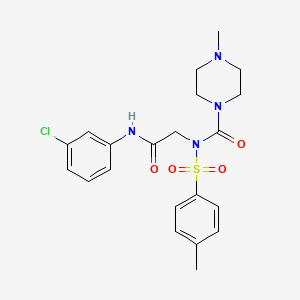
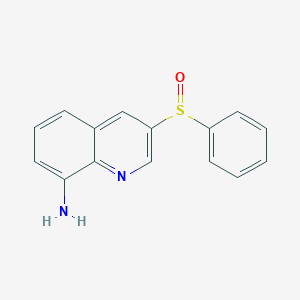
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)
